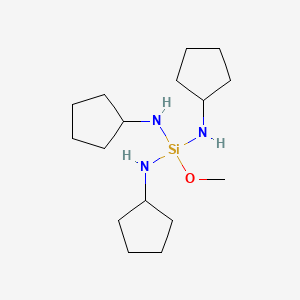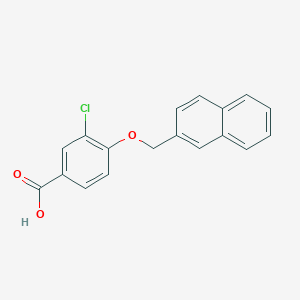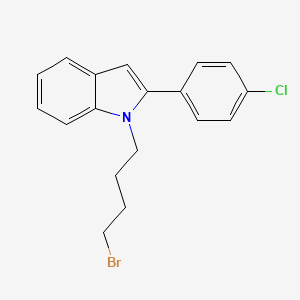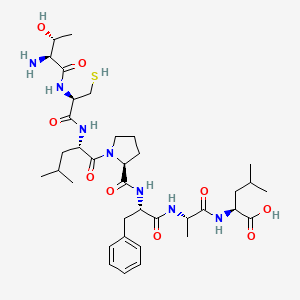![molecular formula C12H10O5 B14191188 [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde CAS No. 929611-01-8](/img/structure/B14191188.png)
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde is a chemical compound that belongs to the class of benzopyran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate aldehydes under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid.
Reduction: [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of [(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupting the cell membrane of microorganisms and inhibiting their growth.
Vergleich Mit ähnlichen Verbindungen
[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde can be compared with other similar compounds such as:
Baicalin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Methylumbelliferone: Another benzopyran derivative with known biological activities.
Curcumin: A compound with strong antioxidant and anti-inflammatory effects.
These compounds share some common properties but differ in their specific molecular structures and mechanisms of action, making this compound unique in its applications and effects.
Eigenschaften
CAS-Nummer |
929611-01-8 |
|---|---|
Molekularformel |
C12H10O5 |
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
2-(5-methoxy-2-oxochromen-7-yl)oxyacetaldehyde |
InChI |
InChI=1S/C12H10O5/c1-15-10-6-8(16-5-4-13)7-11-9(10)2-3-12(14)17-11/h2-4,6-7H,5H2,1H3 |
InChI-Schlüssel |
SWBZOGDBHOFDRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C=CC(=O)O2)OCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)

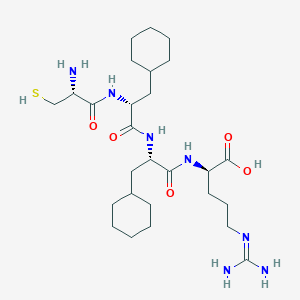

![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)

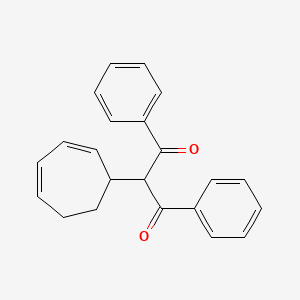
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)
